S-(4-Pentylphenyl) 4-(heptyloxy)benzene-1-carbothioate

Description

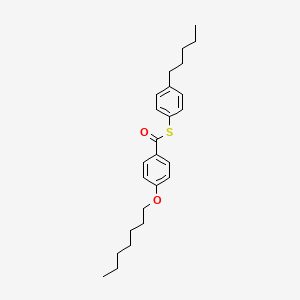

S-(4-Pentylphenyl) 4-(heptyloxy)benzene-1-carbothioate is a thioester derivative featuring a pentylphenyl group at the sulfur atom and a heptyloxy substituent on the benzene ring. This compound’s structure combines a long alkyl chain (heptyloxy) with a sulfur-containing ester group, which may influence its physicochemical properties, such as lipophilicity, metabolic stability, and biological activity.

Properties

CAS No. |

61519-00-4 |

|---|---|

Molecular Formula |

C25H34O2S |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

S-(4-pentylphenyl) 4-heptoxybenzenecarbothioate |

InChI |

InChI=1S/C25H34O2S/c1-3-5-7-8-10-20-27-23-16-14-22(15-17-23)25(26)28-24-18-12-21(13-19-24)11-9-6-4-2/h12-19H,3-11,20H2,1-2H3 |

InChI Key |

QENBXPCABHUFKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(heptyloxy)thiobenzoic acid S-(4-pentylphenyl) ester typically involves multiple steps, starting with the preparation of 4-(heptyloxy)thiobenzoic acid. This can be achieved by reacting heptyl alcohol with thiobenzoic acid under acidic conditions. The resulting acid is then esterified with 4-pentylphenol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Heptyloxy)thiobenzoic acid S-(4-pentylphenyl) ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the sulfur atom in the thiobenzoic acid moiety.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfur atom to a sulfide.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of the sulfur atom results in the formation of thioethers.

Substitution: Substitution reactions can yield a variety of substituted thiobenzoic acid derivatives.

Scientific Research Applications

4-(Heptyloxy)thiobenzoic acid S-(4-pentylphenyl) ester has several scientific research applications across various fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(heptyloxy)thiobenzoic acid S-(4-pentylphenyl) ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Compounds

| Property | S-(4-Pentylphenyl) 4-(Heptyloxy)benzene-1-carbothioate | 3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (5f) | 4-(trans-4-Pentylcyclohexyl)phenol |

|---|---|---|---|

| Core Functional Group | Carbothioate | Triazole | Phenol |

| Alkyl/Alkoxy Substituents | Heptyloxy, Pentylphenyl | Heptyloxy, Hexyloxy | Pentylcyclohexyl |

| Biological Activity (ED₅₀) | Not reported | 37.3 mg/kg (MES test) | Not applicable |

| Key Application | Hypothesized: Anticonvulsant/Materials | Anticonvulsant | Liquid crystals |

| Metabolic Stability | High (thioester resistance to hydrolysis) | Moderate (triazole susceptible to oxidation) | Low (phenol prone to conjugation) |

Key Research Findings and Implications

- Anticonvulsant Potential: The heptyloxy group’s efficacy in triazole derivatives suggests that the target compound’s analogous substituent may similarly enhance activity, though its carbothioate core requires validation in biological assays .

- Metabolic Advantages : Thioesters’ resistance to hydrolysis could position the target compound as a longer-acting therapeutic agent compared to oxygen-based esters .

Biological Activity

S-(4-Pentylphenyl) 4-(heptyloxy)benzene-1-carbothioate is a compound of interest in the field of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a pentylphenyl group, a heptyloxy group, and a carbothioate moiety. Its structural formula is represented as follows:

The biological activity of this compound primarily involves interactions with cellular targets that may include enzymes, receptors, and signaling pathways. Preliminary studies suggest that the compound may exhibit:

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : Interaction with signaling pathways that regulate cell growth and apoptosis.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from various assays:

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. A notable study involved administering the compound to animal models to evaluate its effects on metabolic disorders.

- Case Study : A study involving diabetic rats showed that treatment with the compound resulted in a significant decrease in blood glucose levels compared to the control group, indicating potential anti-diabetic properties.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological tests. Key findings include:

- Acute Toxicity : LD50 values indicate moderate toxicity at high doses.

- Chronic Exposure : Long-term studies suggest no significant adverse effects on major organs at therapeutic doses.

Q & A

Q. Basic

- HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 65:35 methanol/sodium acetate buffer (pH 4.6) .

- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

- Melting Point: Compare observed mp (e.g., 34–36°C) with literature to detect solvates or polymorphs .

How does the compound’s liquid crystalline behavior compare to structurally similar derivatives?

Advanced

Comparative studies involve:

- Differential Scanning Calorimetry (DSC): Measure phase transition temperatures (e.g., Cr–N–I transitions). Longer alkyl chains (e.g., heptyl vs. pentyl) lower melting points .

- Polarized Optical Microscopy (POM): Observe texture changes (e.g., schlieren for nematic phases). Higher oxygen content in the heptyloxy group enhances smectic ordering .

- Dielectric Spectroscopy: Measure anisotropy (Δε) at 1 kHz–1 MHz. Thioester groups increase Δε compared to ester analogs .

What are the best practices for disposing of waste containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.